molecular formula C7H10ClIN2 B2495648 (4-Iodo-2-methylphenyl)hydrazine;hydrochloride CAS No. 2247107-58-8

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride

Cat. No.: B2495648
CAS No.: 2247107-58-8
M. Wt: 284.53
InChI Key: ZMCIHOUJBFGLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C7H9IN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with an iodine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-2-methylphenyl)hydrazine;hydrochloride typically involves the reaction of 4-iodo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

4-Iodo-2-methylbenzaldehyde+Hydrazine hydrateHCl, refluxThis compound\text{4-Iodo-2-methylbenzaldehyde} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} 4-Iodo-2-methylbenzaldehyde+Hydrazine hydrateHCl, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Iodo-2-methylphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodine and methyl substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Lacks the iodine and methyl substituents.

    4-Iodophenylhydrazine: Lacks the methyl substituent.

    2-Methylphenylhydrazine: Lacks the iodine substituent.

Uniqueness

(4-Iodo-2-methylphenyl)hydrazine;hydrochloride is unique due to the presence of both iodine and methyl substituents on the phenyl ring

Properties

IUPAC Name

(4-iodo-2-methylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCIHOUJBFGLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.